3-Bromo-2-methoxypyridine

Descripción general

Descripción

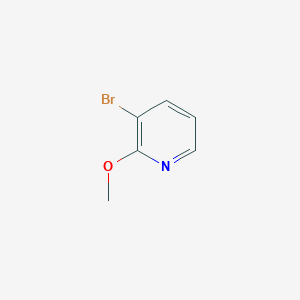

3-Bromo-2-methoxypyridine (CAS: 13472-59-8, molecular formula: C₆H₆BrNO) is a halogenated pyridine derivative widely used as a pharmaceutical intermediate. Its structure features a bromine atom at the 3-position and a methoxy group at the 2-position, enabling diverse reactivity in cross-coupling (e.g., Suzuki, Heck) and nucleophilic substitution reactions . It is critical in synthesizing inhibitors for SARS-CoV-2 Mpro, where it serves as a precursor for uracil-core compounds via debenzylation and cross-coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method includes the use of liquid bromine and an aqueous solution of sodium hydroxide. The reaction is carried out at low temperatures, typically between -10 to 0 degrees Celsius, to control the reactivity of bromine. The resulting product, 2-bromo-3-hydroxypyridine, is then methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving the overall yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxypyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, organoboron reagent, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Aryl or vinyl-substituted pyridines.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: 3-Bromo-2-hydroxypyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Bromo-2-methoxypyridine is extensively utilized in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. It has been studied for its potential in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Key Applications:

- Enzyme Inhibition : Research has shown that derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders and inflammatory diseases .

- Receptor Modulation : The compound may act as an antagonist for neurotransmitter receptors such as dopamine and serotonin, which are crucial for neurological function .

Agricultural Chemicals

The compound plays a pivotal role in the formulation of agrochemicals, especially herbicides and insecticides. It serves as a precursor for the synthesis of key agricultural products that help control pests and improve crop yields.

Key Applications:

- Herbicides : Used in the production of widely used herbicides such as MCPA and 2,4-D .

- Insecticides : Contributes to the development of effective insect control agents.

Material Science

In material science, this compound is used in the production of polymers and advanced materials due to its chemical properties that enhance durability and resistance.

Key Applications:

- Polymerization Initiator : Acts as an initiator for the synthesis of various polymers including polyurethanes and polyesters, which find applications in coatings, adhesives, and fibers .

Organic Synthesis

The compound is a valuable reagent in organic chemistry, facilitating the synthesis of complex molecules through various chemical transformations.

Key Applications:

- Building Block : Serves as a foundational structure for synthesizing more complex organic compounds .

- Chemical Transformations : Its bromine atom allows for substitution reactions that can introduce new functional groups into molecules, enhancing their biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-6-methyl-2-methoxypyridine | Contains a methyl group instead of bromine | Moderate receptor antagonism |

| 5-Bromo-2-methoxy-6-methylaminopyridine | Exhibits enhanced receptor binding due to amino substitution | Strong antiemetic properties |

| 3-Chloro-2-(chloromethyl)-6-methoxypyridine | Lacks bromine; different synthetic applications | Lower enzyme inhibition |

Dopamine Receptor Antagonism

A study investigated related compounds showing potent antagonistic activity at dopamine D2 and D3 receptors, suggesting structural modifications similar to those found in this compound could yield compounds with enhanced therapeutic properties .

Enzyme Interaction Studies

Systematic studies on enzyme interactions revealed that compounds structurally related to this compound could effectively inhibit specific enzymes linked to inflammatory pathways, highlighting their potential in developing anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methoxypyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby modulating the biochemical pathway involved . The exact mechanism can vary depending on the specific derivative and its target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-2-methoxypyridine with structurally related brominated pyridine/pyrimidine derivatives:

Actividad Biológica

3-Bromo-2-methoxypyridine (CAS Number: 13472-59-8) is a chemical compound characterized by a pyridine ring substituted with bromine and methoxy groups. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 190.4 ± 20.0 °C at 760 mmHg

- Flash Point : 68.9 ± 21.8 °C

Biological Activity Overview

This compound exhibits a range of biological activities primarily due to its ability to interact with various enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the methoxy group contributes to its solubility and reactivity.

Key Biological Activities:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Receptor Modulation : Studies have shown that this compound may act as an antagonist for certain neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for neurological function.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

-

Dopamine Receptor Antagonism :

A study investigated the effects of a related compound, AS-8112, which showed potent antagonistic activity at dopamine D2 and D3 receptors. The findings suggest that structural modifications similar to those found in this compound could yield compounds with enhanced antiemetic properties . -

Enzyme Interaction Studies :

A systematic study on enzyme interactions revealed that compounds structurally related to this compound could effectively inhibit specific enzymes linked to inflammatory pathways, highlighting their potential in developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-6-methyl-2-methoxypyridine | Contains a methyl group instead of bromine; altered reactivity profile | Moderate receptor antagonism |

| 5-Bromo-2-methoxy-6-methylaminopyridine | Exhibits enhanced receptor binding due to amino substitution | Strong antiemetic properties |

| 3-Chloro-2-(chloromethyl)-6-methoxypyridine | Lacks bromine; different synthetic applications | Lower enzyme inhibition |

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or ketones, potentially increasing the compound's reactivity towards biological targets .

- Amination Reactions : The bromine atom is reactive enough to undergo substitution reactions, allowing for the introduction of amino groups, which can enhance biological activity .

- Halogenation Reactions : The pyridine ring can be further halogenated under appropriate conditions, leading to derivatives with varied biological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CCl₄) and temperature (50–80°C) critically affect regioselectivity and yield. For example, bromination at the 3-position is favored due to the directing effect of the methoxy group. Side products like 5-bromo isomers may form if stoichiometry is not optimized .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. For instance, the methoxy group exhibits a singlet near δ 3.9 ppm in ¹H NMR, while the bromine atom causes distinct splitting patterns in aromatic protons .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified as an eye and skin irritant (Hazard Statements H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert absorbents like vermiculite .

Q. Which functional groups in this compound are reactive in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. The methoxy group can undergo demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂) to form hydroxyl derivatives, enabling further functionalization .

Advanced Research Questions

Q. How can computational retrosynthetic tools predict viable pathways for synthesizing this compound?

- Methodological Answer : Transformer-based models (e.g., IBM RXN) analyze patent and literature data to propose routes such as direct bromination or pyridine ring construction. Hypergraph exploration strategies evaluate precursor availability and step efficiency, prioritizing routes with minimal protecting-group chemistry .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from isotopic bromine patterns or rotamers. Use deuterated solvents for stable NMR baselines and tandem MS (MS/MS) to differentiate isomers. For example, computational DFT simulations (e.g., Gaussian) can predict ¹³C chemical shifts to validate assignments .

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

- Methodological Answer : The compound serves as a key intermediate in synthesizing pharmaceuticals like kinase inhibitors. A reported route involves Suzuki coupling with boronic acids to install aryl groups, followed by cyclization (e.g., Pd-catalyzed C–N coupling) to form fused pyridine scaffolds. Reaction optimization (e.g., ligand choice, temperature) is critical for regiocontrol .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Propiedades

IUPAC Name |

3-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORGLLGXCAQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501578 | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-59-8 | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.